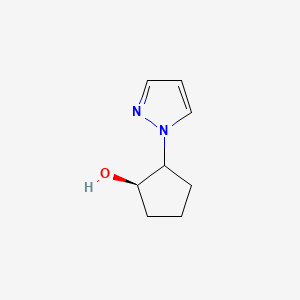
(1R)-2-Pyrazol-1-ylcyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-Pyrazol-1-ylcyclopentan-1-ol, commonly known as PCC, is a versatile and important reagent in organic synthesis. PCC is used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. PCC is also used as a mild oxidizing agent for the oxidation of sulfides to sulfoxides and for the deoxygenation of epoxides. PCC is a white crystalline solid that is soluble in many organic solvents.
作用機序
The mechanism of action of PCC involves the formation of a cyclic intermediate that undergoes a hydride shift to form the aldehyde or ketone product. The mechanism of action for the oxidation of sulfides to sulfoxides and the deoxygenation of epoxides involves the formation of an oxaziridine intermediate.
生化学的および生理学的効果
PCC has not been extensively studied for its biochemical and physiological effects. However, PCC has been shown to have low toxicity and is considered to be a safe reagent to use in organic synthesis.
実験室実験の利点と制限
The advantages of using PCC in organic synthesis include its mild oxidizing properties, high selectivity, and ease of use. PCC is also a relatively inexpensive reagent. The limitations of using PCC include its sensitivity to moisture and air, which can lead to the formation of impurities. PCC is also not effective for the oxidation of tertiary alcohols.
将来の方向性
For the use of PCC include the development of new synthetic applications and the optimization of existing reactions.
合成法
PCC is synthesized by the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct. The adduct is then reacted with hydrazine to form the hydrazone. The hydrazone is then oxidized with sodium chlorite to form PCC.
科学的研究の応用
PCC has been widely used in organic synthesis for the preparation of aldehydes, ketones, and sulfoxides. PCC has also been used in the synthesis of natural products such as alkaloids and terpenoids. PCC has been used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
特性
IUPAC Name |
(1R)-2-pyrazol-1-ylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2/t7?,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKRXYSLZWESBK-BRFYHDHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(C1)N2C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-Pyrazol-1-ylcyclopentan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

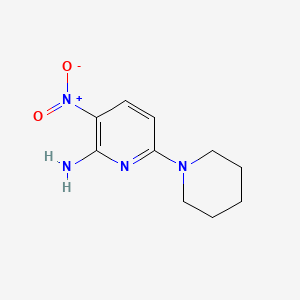
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2545859.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2545860.png)
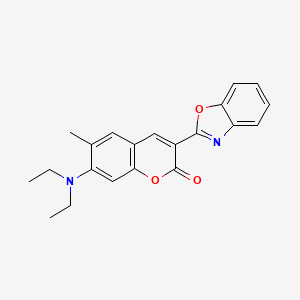
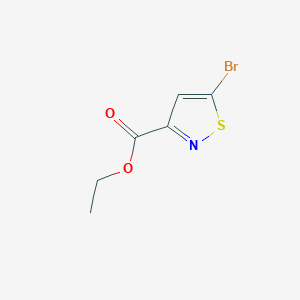
![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)
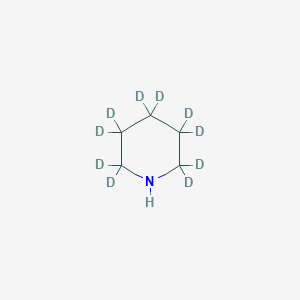
methanone](/img/structure/B2545867.png)
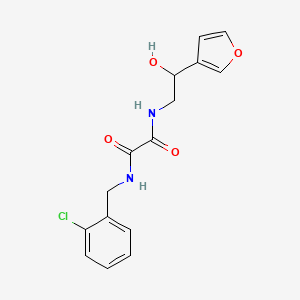
![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)
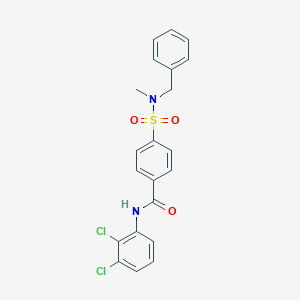
![7-Methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2545876.png)
